molecular formula C20H24N2O5S2 B2825530 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923065-08-1

2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Numéro de catalogue: B2825530
Numéro CAS: 923065-08-1
Poids moléculaire: 436.54
Clé InChI: QRUPKZGSRMNUOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted at the 3-position with a carboxamide group and at the 2-position with a 4-((4-methoxyphenyl)sulfonyl)butanamido moiety. This structure combines a sulfur-containing heterocycle with sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 4-methoxyphenylsulfonyl group may enhance solubility and binding affinity through hydrogen bonding or π-π interactions, while the butanamido linker provides conformational flexibility .

Propriétés

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-27-13-8-10-14(11-9-13)29(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)28-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPKZGSRMNUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name / ID Core Structure Substituents Key Pharmacological Activity References
Target Compound Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 4-((4-Methoxyphenyl)sulfonyl)butanamido Not explicitly reported (inferred)
IIIb () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 2-(4-benzylpiperazin-1-yl)acetamido Acetylcholinesterase (AChE) inhibition
IIId () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido AChE inhibition (60% at 10 μM)
Compound 92b () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 2-(2-cyanoacetamido) Antioxidant (55.5% NO scavenging)
Compound I () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: (E)-4-methoxyphenylmethyleneamino; 3-position: N-(3-methylphenyl) Antibacterial, antifungal

Key Observations:

Core Similarities : All compounds share the tetrahydrobenzo[b]thiophene-3-carboxamide scaffold, which provides a rigid, planar structure conducive to binding aromatic residues in enzyme active sites .

Substituent Variations: Target Compound: The 4-methoxyphenylsulfonylbutanamido group distinguishes it from analogs with piperazine (IIIb, IIId), cyanoacetamido (92b), or imino (Compound I) substituents. The sulfonyl group may enhance metabolic stability compared to esters or amines . Piperazine Derivatives (IIIb, IIId): These exhibit AChE inhibition, with IIId showing 60% inhibition at 10 μM, attributed to the 4-methoxyphenylpiperazine group forming hydrogen bonds with Phe288 in AChE . Cyanoacetamido (92b): The electron-withdrawing cyano group increases antioxidant activity (55.5% NO scavenging) by stabilizing radical intermediates .

Piperazine-containing analogs (IIIb, IIId) demonstrate the importance of basic nitrogen atoms in AChE inhibition, while the target compound’s sulfonamide lacks this basicity, suggesting divergent targets .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sulfonamide and carboxamide groups enhance aqueous solubility relative to ester-containing analogs (e.g., 6o in ) .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Critical steps include:

  • Sulfonylation : Coupling the 4-methoxyphenylsulfonyl group to the butanamido chain requires anhydrous conditions (e.g., dichloromethane or DMF) and catalysts like triethylamine to minimize side reactions .
  • Amidation : Carboxamide formation may use activating agents (e.g., HATU or EDC) to ensure high yields. Temperature control (0–25°C) is essential to prevent epimerization .
  • Purification : Gradient HPLC or column chromatography is often necessary to isolate the target compound from byproducts like unreacted sulfonyl chlorides .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming regiochemistry?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve ambiguities in sulfonamide and carboxamide regiochemistry. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the tetrahydrobenzo[b]thiophene core, which may adopt boat or chair conformations .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete sulfonylation .

Q. How can researchers design in vitro assays to evaluate antimicrobial activity?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The sulfonamide group’s electron-withdrawing properties may enhance membrane penetration .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC. Compare with controls like sulfamethoxazole to identify structure-activity trends .

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of carbonic anhydrase isoforms?

  • Enzyme Kinetics : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase active sites. Use stopped-flow spectrophotometry to measure kcat/Kmk_{\text{cat}}/K_m changes. Isoform selectivity (e.g., CA IX vs. CA II) correlates with the methoxyphenyl group’s hydrophobicity .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses. The butanamido linker’s flexibility may improve fit into hydrophobic pockets .

Q. How can conflicting solubility data across studies be resolved?

  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) with UV/Vis quantification. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Co-solvent Systems : Add 10–20% PEG-400 to aqueous solutions to mimic physiological conditions. Data from similar sulfonamides suggest logP >3 limits aqueous solubility .

Q. What strategies optimize metabolic stability in preclinical models?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS. Phase I oxidation of the methoxyphenyl group is a common metabolic pathway.
  • Prodrug Modification : Replace the carboxamide with ester prodrugs to enhance bioavailability. Compare hydrolysis rates in plasma vs. target tissues .

Q. How do substituents on the tetrahydrobenzo[b]thiophene core affect potency?

  • SAR Analysis : Derivatives with electron-withdrawing groups (e.g., -NO2_2) at the 6-position show 3–5× higher antimicrobial activity. Steric hindrance from methyl groups reduces binding affinity .
  • Crystallographic Data : Polar interactions between the carboxamide and Thr199 in carbonic anhydrase are critical. Bulky substituents disrupt hydrogen bonding .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final cyclization step?

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki couplings. Yields improve with microwave-assisted heating (120°C, 30 min) .
  • Byproduct Analysis : Use LC-MS to identify dimers or oxidized species. Add scavengers like thiourea to quench reactive intermediates .

Q. What computational tools predict off-target interactions?

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL. The sulfonamide moiety may cross-react with folate pathway enzymes .
  • Machine Learning : Train models on IC50_{50} data for kinase inhibitors to prioritize in vitro testing .

Q. How should stability studies be designed for long-term storage?

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .
  • Excipient Screening : Co-formulate with cyclodextrins to prevent aggregation in solid-state .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.